molecular formula C19H15NSTe B14602296 Triphenyltellanium thiocyanate CAS No. 61042-63-5

Triphenyltellanium thiocyanate

Katalognummer: B14602296
CAS-Nummer: 61042-63-5
Molekulargewicht: 417.0 g/mol
InChI-Schlüssel: GNUOQCWYCSVXJD-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Triphenyltellanium thiocyanate is an organotellurium compound characterized by the presence of three phenyl groups attached to a tellurium atom, which is further bonded to a thiocyanate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Triphenyltellanium thiocyanate can be synthesized through several methods. One common approach involves the reaction of triphenyltellurium chloride with potassium thiocyanate in an organic solvent such as acetone or acetonitrile. The reaction typically proceeds at room temperature and yields the desired product after purification .

Industrial Production Methods:

Analyse Chemischer Reaktionen

Types of Reactions: Triphenyltellanium thiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under mild conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium dioxide, while substitution reactions can produce various organotellurium derivatives .

Wissenschaftliche Forschungsanwendungen

Triphenyltellanium thiocyanate has several scientific research applications:

Wirkmechanismus

The mechanism by which triphenyltellanium thiocyanate exerts its effects involves the interaction of the tellurium and thiocyanate groups with molecular targets. The thiocyanate group can participate in nucleophilic substitution reactions, while the tellurium atom can undergo redox reactions. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

    Triphenyltellurium Chloride: Similar in structure but with a chloride group instead of thiocyanate.

    Triphenyltellurium Bromide: Contains a bromide group instead of thiocyanate.

    Triphenyltellurium Iodide: Features an iodide group in place of thiocyanate.

Uniqueness: Triphenyltellanium thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and potential biological activity compared to its halide counterparts. The thiocyanate group can engage in different types of chemical reactions, making the compound versatile for various applications .

Eigenschaften

CAS-Nummer

61042-63-5

Molekularformel

C19H15NSTe

Molekulargewicht

417.0 g/mol

IUPAC-Name

triphenyltellanium;thiocyanate

InChI

InChI=1S/C18H15Te.CHNS/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1-3/h1-15H;3H/q+1;/p-1

InChI-Schlüssel

GNUOQCWYCSVXJD-UHFFFAOYSA-M

Kanonische SMILES

C1=CC=C(C=C1)[Te+](C2=CC=CC=C2)C3=CC=CC=C3.C(#N)[S-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.